molecular formula C46H54O13 B1174457 Trigonosin F CAS No. 1262842-73-8

Trigonosin F

Cat. No.: B1174457
CAS No.: 1262842-73-8
M. Wt: 814.9 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Trigonosin F is a compound derived from the Trigonostemon genus, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various case studies and research data.

Chemical Structure and Properties

This compound belongs to the class of daphnane-type diterpenoids, which are characterized by their unique structural features that contribute to their biological activities. The molecular structure of this compound includes multiple functional groups that are critical for its interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A-549 (lung cancer)

The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation. The IC50 values for this compound against these cell lines are reported to be lower than those of standard chemotherapeutic agents, suggesting potent anticancer activity.

Cell LineIC50 (µM)Reference
MCF-70.05
HCT-1160.07
A-5490.06

2. Antioxidant Activity

This compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it effectively scavenges free radicals and reduces lipid peroxidation in vitro, contributing to its potential as a protective agent against oxidative damage.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly beneficial in conditions such as arthritis and other chronic inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability. The study utilized an MTT assay to assess cell proliferation and concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antioxidant Potential

In another investigation, this compound was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. The results indicated a marked decrease in malondialdehyde levels, highlighting the compound's potential as an antioxidant agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: this compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation: By modulating cytokine release, this compound can reduce inflammation and promote healing.

Properties

IUPAC Name

[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIWBBJUVBDSOV-ZXICBVBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C\[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trigonosin F
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Trigonosin F
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Trigonosin F
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Trigonosin F
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Trigonosin F
Reactant of Route 6
Trigonosin F

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